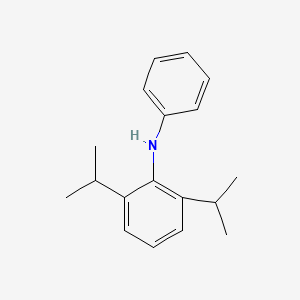
(2,6-Diisopropyl-phenyl)-phenyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diisopropyl-phenyl)-phenyl-amine, also known as 2,6-Diisopropylaniline, is an organic compound with the formula H₂NC₆H₃(CHMe₂)₂. It is a colorless liquid, although samples can appear yellow or brown. This compound is a bulky aromatic amine often used to make ligands in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Diisopropylaniline can be achieved through several methods. One common method involves the alkylation of aniline with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under high pressure and elevated temperatures .
Another method involves the vapor-phase catalytic amination of 2,6-diisopropyl phenol with ammonia and hydrogen over a Pd/MgO-Al₂O₃/Al₂O₃ catalyst at temperatures ranging from 180-220°C .
Industrial Production Methods
Industrial production of 2,6-Diisopropylaniline often employs the liquid-phase alkylation of aniline with propylene using aluminum chloride as a catalyst. This method is favored due to its technical maturity and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diisopropylaniline undergoes various chemical reactions, including:
Condensation Reactions: It reacts with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to form 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
Amination Reactions: It can be used in the amination of haloarenes.
Coupling Reactions: It is involved in aqueous Suzuki coupling reactions.
Common Reagents and Conditions
Condensation: Triacetylmethane, p-toluenesulfonic acid, toluene.
Amination: Haloarenes.
Coupling: Organoboron reagents, palladium catalysts.
Major Products
Condensation: 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
Amination: Various substituted anilines.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
2,6-Diisopropylaniline is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 2,6-Diisopropylaniline involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can then participate in various catalytic processes. For example, it reacts with bis(trimethylsilylmethyl)yttrium complexes to form yttrium alkyl anilido species, involving the elimination of trimethylsilane .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(1-methylethyl)benzenamine
- 2,6-Bis(propan-2-yl)aniline
- 2,6-Diisopropylphenylamine
Uniqueness
2,6-Diisopropylaniline is unique due to its bulky structure, which makes it particularly useful in forming stable ligands for coordination chemistry. This bulkiness can influence the steric properties of the resulting complexes, making it advantageous for specific catalytic applications .
Propiedades
Número CAS |
428861-98-7 |
|---|---|
Fórmula molecular |
C18H23N |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
N-phenyl-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C18H23N/c1-13(2)16-11-8-12-17(14(3)4)18(16)19-15-9-6-5-7-10-15/h5-14,19H,1-4H3 |
Clave InChI |
SEQSRFGDUSEKKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

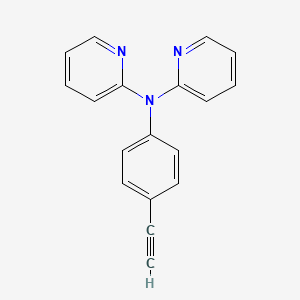
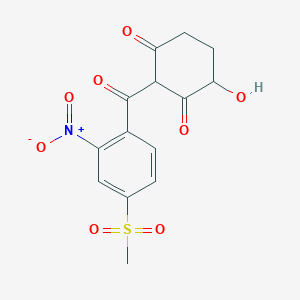

![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
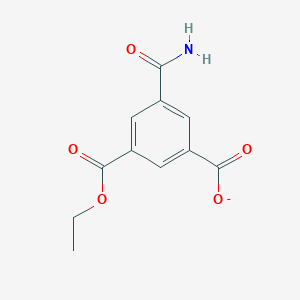
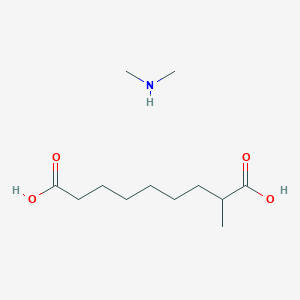
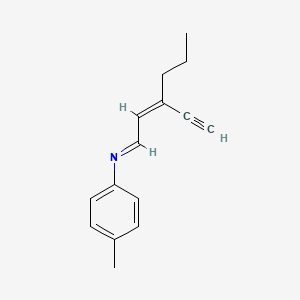

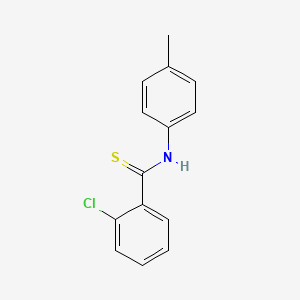
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

